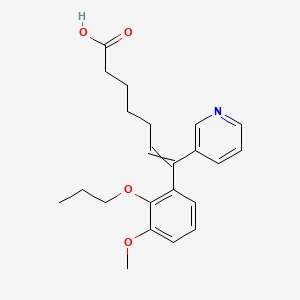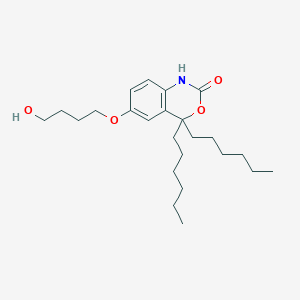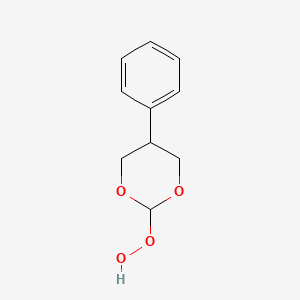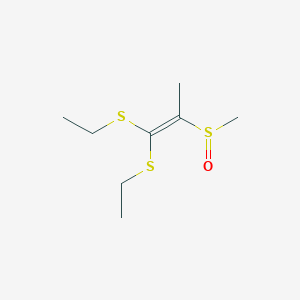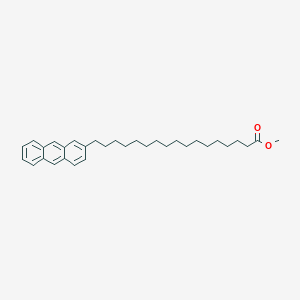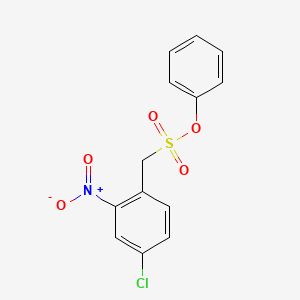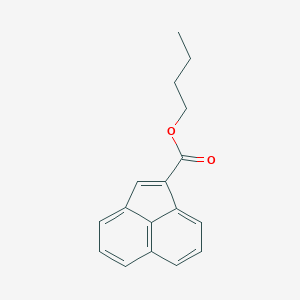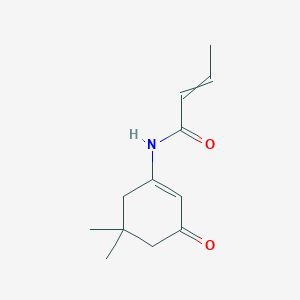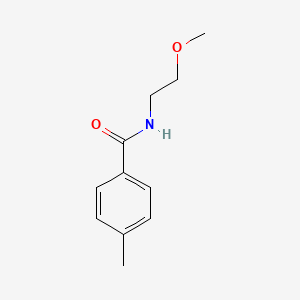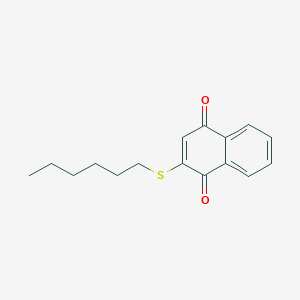
2-(Hexylsulfanyl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hexylsulfanyl)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones Naphthoquinones are characterized by a quinone structure fused with a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexylsulfanyl)naphthalene-1,4-dione typically involves the substitution reaction of 2-hydroxy-1,4-naphthoquinone with hexylthiol. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature . The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the hexylsulfanyl group.
Industrial Production Methods
the principles of green chemistry, such as atom economy and the use of environmentally benign solvents, are often considered in the development of scalable synthetic routes .
Chemical Reactions Analysis
Types of Reactions
2-(Hexylsulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated naphthoquinone derivatives.
Scientific Research Applications
2-(Hexylsulfanyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Hexylsulfanyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy . The hexylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cellular membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1,4-naphthoquinone: A precursor in the synthesis of 2-(Hexylsulfanyl)naphthalene-1,4-dione.
2-Methyl-1,4-naphthoquinone (Menadione): Known for its role as a vitamin K analog.
Juglone: A naturally occurring naphthoquinone with antimicrobial properties.
Uniqueness
This compound is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and biological properties. This modification enhances its lipophilicity and potentially its bioavailability, making it a valuable compound for further research and development .
Properties
CAS No. |
89478-12-6 |
|---|---|
Molecular Formula |
C16H18O2S |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-hexylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C16H18O2S/c1-2-3-4-7-10-19-15-11-14(17)12-8-5-6-9-13(12)16(15)18/h5-6,8-9,11H,2-4,7,10H2,1H3 |
InChI Key |
PDXYGWUDPXTRSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


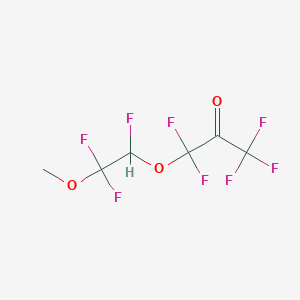
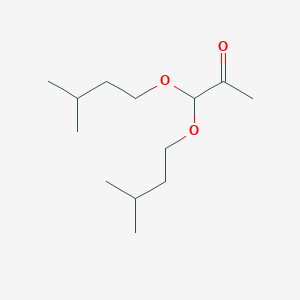
![Phosphonic acid, [(dipropylamino)methyl]-, diethyl ester](/img/structure/B14384242.png)


